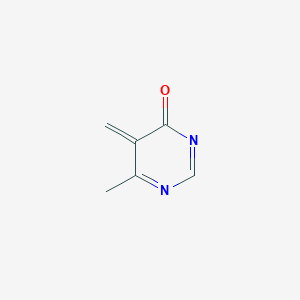
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- is an organic compound with the molecular formula C13H15NO4. This compound features a pyrrolidine ring and a phenylmethyl ester group, making it a valuable intermediate in organic synthesis . It is often used in the preparation of various pharmaceuticals and fine chemicals due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- typically involves the following steps :
Condensation Reaction: 1-Pyrroleethanol and chloromethyl chloroformate are subjected to a condensation reaction under alkaline conditions to yield the chloromethyl ester of the compound.
Alkali Treatment: The chloromethyl ester is then treated with an alkali to produce the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, ®
- 1,3-Pyrrolidinedicarboxylic acid, 4-methoxy-, 1-(phenylmethyl) ester
- 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R,4S)
Uniqueness
1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (3R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules . This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
Propiedades
Fórmula molecular |
C13H14NO4- |
|---|---|
Peso molecular |
248.25 g/mol |
Nombre IUPAC |
(3R)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/p-1/t11-/m1/s1 |
Clave InChI |
JSASVUTVTRNJHA-LLVKDONJSA-M |
SMILES isomérico |
C1CN(C[C@@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[1,2-bis(diphenylphosphino)ethane]-palladium](/img/structure/B12359054.png)









![4-[(4-chlorophenyl)methyl]-4H-phthalazin-1-one](/img/structure/B12359142.png)


